Myelin Basic Protein (MBP)

Overview

Description

Myelin Basic Protein MBP, the second most abundant protein in central nervous system myelin, is responsible for adhesion of the cytosolic surfaces of multilayered compact myelin. Myelin Basic Protein MBP performs an important function in the peripheral nervous system (PNS).

Mechanism of Action

Target of Action

Myelin Basic Protein (MBP) is an abundant protein in the central nervous system (CNS) myelin . It is one of the most important structural components of the myelin sheaths in both the central and peripheral nervous systems . MBP has several functions including the organization of the myelin membranes, reorganization of the cytoskeleton during the myelination process, and interaction with the SH3 domain in signaling pathways .

Mode of Action

MBP is believed to be important in the process of myelination of nerves in the nervous system . The myelin sheath is a multi-layered membrane, unique to the nervous system, that functions as an insulator to greatly increase the velocity of axonal impulse conduction . MBP maintains the correct structure of myelin, interacting with the lipids in the myelin membrane . It may act as a membrane actin-binding protein, which might allow it to participate in the transmission of extracellular signals to the cytoskeleton in oligodendrocytes and tight junctions in myelin .

Biochemical Pathways

MBP interacts with core ribosomal proteins, RNA helicase Ddx28, and RNA-binding proteins STAU1, TDP-43, ADAR-1, and hnRNP A0, which are involved in various stages of RNA biogenesis and processing . Among MBP partners, we identified CTNND1, which has previously been shown to be necessary for myelinating Schwann cells for cell-cell interactions and the formation of a normal myelin sheath . MBP binds proteins MAGEB2/D2 associated with neurotrophin receptor p75NTR, involved in pathways that promote neuronal survival and neuronal death .

Pharmacokinetics

It is known that myelin proteins are among the most long-lived proteins in the body , which reflects the importance of the stability of this macroscopic supramolecular structure to the normal functioning of the nervous system .

Result of Action

The result of MBP’s action is the formation and maintenance of the myelin sheath, which is crucial for the proper propagation of neural signals at high speed with a diminution of ionic leakiness . Destruction of the myelin sheath causes neurodegeneration and conduction failure, as observed in demyelinating diseases .

Action Environment

The action of MBP is influenced by various environmental factors. For instance, in the case of the autoimmune neurodegenerative disease multiple sclerosis (MS), exposure to foreign antigens causes the activation of cross-reactive T cells in genetically susceptible individuals, with MBP being a possible autoantigen . This suggests that the immune environment can significantly influence the action and efficacy of MBP.

Biochemical Analysis

Biochemical Properties

Myelin Basic Protein plays a significant role in biochemical reactions. It is involved in the organization of myelin membranes, reorganization of the cytoskeleton during the myelination process, and interaction with the SH3 domain in signaling pathways . It is a specific and convenient substrate for protein kinase C (PKC), but it is a poor substrate for phosphorylase kinase, CaM kinase II, casein kinases I and II, and cAMP-dependent protein kinase (PKA) .

Cellular Effects

Myelin Basic Protein has profound effects on various types of cells and cellular processes. It influences cell function by organizing myelin membranes and reorganizing the cytoskeleton during the myelination process . It also interacts with the SH3 domain in signaling pathways .

Molecular Mechanism

Myelin Basic Protein exerts its effects at the molecular level through several mechanisms. It organizes myelin membranes and reorganizes the cytoskeleton during the myelination process . It also interacts with the SH3 domain in signaling pathways . Furthermore, it acts as a specific substrate for protein kinase C (PKC) .

Subcellular Localization

Myelin Basic Protein is localized in the myelin sheaths in both the central and peripheral nervous systems

Properties

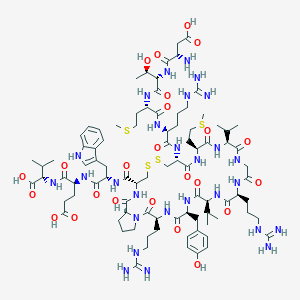

IUPAC Name |

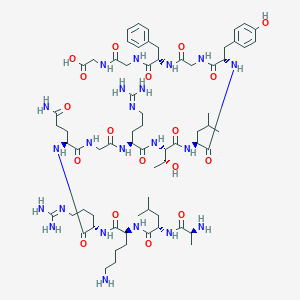

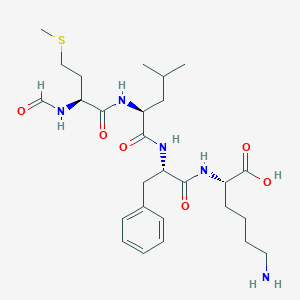

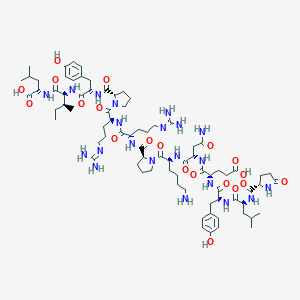

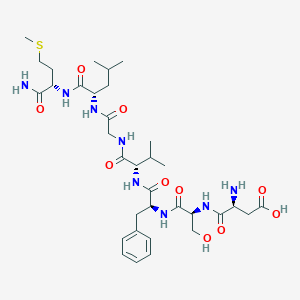

2-[[2-[[6-amino-2-[[2-[[2-[[5-amino-2-[[2-[[1-[2-[[6-amino-2-[(2,5-diamino-5-oxopentanoyl)amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H103N21O17/c1-32(2)28-42(58(97)98)78-53(92)41(29-33-15-17-34(84)18-16-33)77-50(89)37(11-4-6-24-62)74-54(93)43(30-82)79-51(90)38(12-7-25-70-59(66)67)73-52(91)39(20-22-47(65)86)75-55(94)44(31-83)80-56(95)45-14-9-27-81(45)57(96)40(13-8-26-71-60(68)69)76-49(88)36(10-3-5-23-61)72-48(87)35(63)19-21-46(64)85/h15-18,32,35-45,82-84H,3-14,19-31,61-63H2,1-2H3,(H2,64,85)(H2,65,86)(H,72,87)(H,73,91)(H,74,93)(H,75,94)(H,76,88)(H,77,89)(H,78,92)(H,79,90)(H,80,95)(H,97,98)(H4,66,67,70)(H4,68,69,71) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISWVXRQTGLFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H103N21O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405409 | |

| Record name | Glutaminyllysyl-N~5~-(diaminomethylidene)ornithylprolylserylglutaminyl-N~5~-(diaminomethylidene)ornithylseryllysyltyrosylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126768-94-3 | |

| Record name | Glutaminyllysyl-N~5~-(diaminomethylidene)ornithylprolylserylglutaminyl-N~5~-(diaminomethylidene)ornithylseryllysyltyrosylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

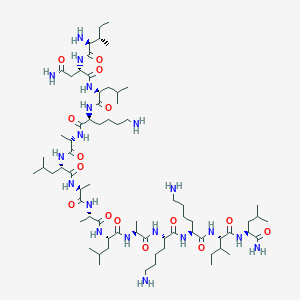

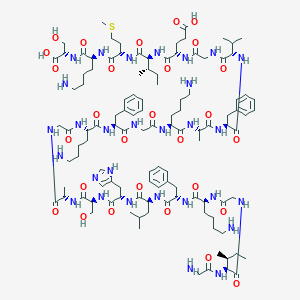

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.